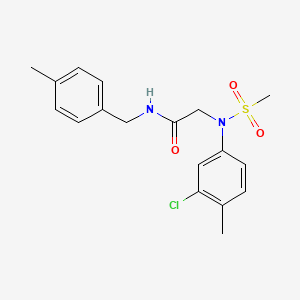![molecular formula C14H25N3O3 B5180625 N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5180625.png)
N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as CX614, is a chemical compound that belongs to the family of ampakines. Ampakines are a class of compounds that enhance the activity of AMPA receptors, which are responsible for the fast excitatory neurotransmission in the central nervous system. CX614 is a potent and selective ampakine that has been extensively studied for its potential applications in treating various neurological and psychiatric disorders.
作用機序
The mechanism of action of CX614 involves the enhancement of AMPA receptor activity. AMPA receptors are responsible for the fast excitatory neurotransmission in the central nervous system. By enhancing the activity of these receptors, CX614 promotes the strengthening of synaptic connections, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of CX614 have been extensively studied in animal models. It has been shown to improve learning and memory in rodents and primates. CX614 has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Additionally, CX614 has been shown to enhance the activity of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of CX614 for lab experiments is its potency and selectivity for AMPA receptors. This property allows for precise manipulation of synaptic plasticity and cognitive function. Additionally, CX614 has been optimized for large-scale production, making it readily available for research purposes. However, one of the limitations of CX614 is its relatively short half-life, which requires frequent dosing in animal models.
将来の方向性
The potential applications of CX614 in treating various neurological and psychiatric disorders are still being explored. Future research directions include investigating the long-term effects of CX614 on synaptic plasticity and cognitive function, as well as exploring its potential applications in the treatment of other disorders, such as traumatic brain injury and stroke. Additionally, the development of more potent and selective ampakines may lead to the discovery of new therapeutic targets for these disorders.
合成法
The synthesis of CX614 involves a series of chemical reactions starting from 2-(4-morpholinyl)ethylamine and cyclohexanone. The first step involves the reaction of 2-(4-morpholinyl)ethylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with cyclohexanone in the presence of sodium hydride to yield the desired product, CX614. The synthesis of CX614 has been optimized for large-scale production, making it readily available for research purposes.
科学的研究の応用
CX614 has been extensively studied for its potential applications in treating various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to enhance synaptic plasticity, which is the ability of neurons to modify their connections in response to activity. This property makes CX614 a promising candidate for the treatment of cognitive impairments associated with these disorders.
特性
IUPAC Name |
N'-cyclohexyl-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c18-13(14(19)16-12-4-2-1-3-5-12)15-6-7-17-8-10-20-11-9-17/h12H,1-11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBYUFXTSDFTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5180557.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5180566.png)
![1-(4-ethylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180581.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)

![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)


